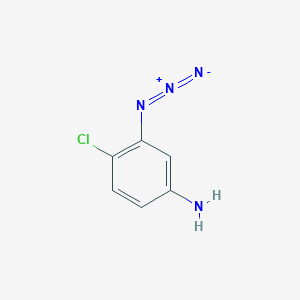
3-Azido-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of azido compounds, including azidoanilines, often involves regiospecific reactions. A notable method is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides to produce 1,4-substituted [1,2,3]-triazoles, a reaction that exemplifies the versatility of azido groups in organic synthesis (Tornøe, Christensen, & Meldal, 2002). This approach is compatible with solid-phase synthesis, showcasing the functional group's utility in producing diverse chemical structures.
Molecular Structure Analysis
The molecular structure of azido compounds can be highly informative, particularly when considering the arrangement of azido groups in relation to other functional groups. For example, X-ray crystallography of azido-substituted compounds provides insights into the geometry and electron distribution within these molecules, which is crucial for understanding their reactivity and interaction with other molecules (Zhdankin et al., 1996).
Chemical Reactions and Properties
Azido groups are known for their participation in a variety of chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions. These reactions can be utilized to synthesize complex organic frameworks, demonstrating the azido group's role as a versatile functional group in organic synthesis. For instance, azido compounds can undergo [3 + 3] cycloaddition reactions to form tetrazines, highlighting the potential of azido groups in constructing nitrogen-rich compounds (Xu et al., 2018).
Scientific Research Applications
Bioremediation and Environmental Impact
- Bioremediation and Degradation of Chloroanilines : Chloroanilines, including variants like 3,4-dichloroaniline, are used in herbicides, azo-dyes, and pharmaceuticals, but are potential pollutants due to their toxicity. Research has been conducted to isolate bacteria capable of degrading chloroanilines, which can aid in bioremediation. A bacterium, Pseudomonas sp., was identified to degrade 3,4-dichloroaniline (Kang & Kim, 2007).
- Biological Dehalogenation in Aquifers : Chloroanilines can be biologically dehalogenated under certain conditions in polluted aquifers. This process, mediated by microorganisms, involves sequential replacement of halogens by protons (Kuhn & Suflita, 1989).
Chemical and Pharmaceutical Applications
- Synthesis and Modification of Poly(N-isopropylacrylamide) : Azido group-containing compounds like 3-azido-4-chloroaniline are employed in chemical synthesis. For example, an azido end-functionalized poly(N-isopropylacrylamide) was synthesized for adjusting its thermoresponsivity, demonstrating the versatility of azido compounds in material science (Narumi et al., 2008).
Advanced Materials and Chemical Research
- Click Chemistry in Polymer Synthesis : Azides, including chloroaniline derivatives, are integral in 'click' chemistry, widely used in the synthesis of polymers and complex materials. This approach is critical in designing novel materials with specific properties (Tornøe et al., 2002).
Environmental and Ecological Research
- Study of Chloroaniline-induced Oxidative Stress in Aquatic Organisms : Research on 3,4-dichloroaniline, a chloroaniline variant, has shown its impact on aquatic organisms, like the crucian carp, causing oxidative stress and affecting their liver function. This highlights the environmental and ecological implications of chloroanilines (Li et al., 2003).
Wastewater Treatment and Environmental Safety
- Bioaugmentation in Activated-Sludge Reactors : The use of bioaugmentation to mitigate the effects of chloroaniline, like 3-chloroaniline, in wastewater treatment demonstrates the potential for biological methods in removing toxic substances from water sources (Boon et al., 2003).
Analytical Chemistry and Detection Methods
- Voltammetric Determination of Chloroanilines : The study of chloroanilines' oxidative-voltammetric behavior at glassy carbon electrodes provides insights into analytical methods for detecting these compounds in various environments (Hart et al., 1981).
properties
IUPAC Name |
3-azido-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBSHOPLNHYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155593-81-0 |
Source


|
| Record name | 3-azido-4-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)



![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)


![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)
